N-(4-chlorophenethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
N-(4-chlorophenethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core, a triazole ring, and various functional groups that contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC reaction).
Functional Group Modifications:
Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinazoline core or the triazole ring, potentially leading to dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Substitution: Halogenated precursors and nucleophiles (e.g., amines, thiols) are used in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, quinazoline derivatives, including this compound, have shown significant activity against various biological targets. They are studied for their potential as enzyme inhibitors, receptor antagonists, and modulators of biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Quinazoline derivatives have been explored for their anticancer, anti-inflammatory, and antimicrobial properties. This specific compound may exhibit similar activities, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its diverse reactivity and biological activity make it a valuable compound for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-chlorophenethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Triazole Derivatives: Compounds such as voriconazole and posaconazole, which are used as antifungal agents.
Uniqueness
What sets N-(4-chlorophenethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide apart is its unique combination of a quinazoline core and a triazole ring, along with specific functional groups that confer distinct chemical and biological properties. This combination may result in unique biological activities and potential therapeutic applications not seen in other similar compounds.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O2/c1-15-2-6-17(7-3-15)22-23-28-25(33)20-11-8-18(14-21(20)31(23)30-29-22)24(32)27-13-12-16-4-9-19(26)10-5-16/h2-11,14,30H,12-13H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULCBHCNYCQDRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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